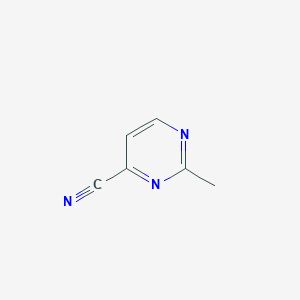

2-Methylpyrimidine-4-carbonitrile

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-methylpyrimidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-5-8-3-2-6(4-7)9-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYCDLLAVPSEMGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90494691 | |

| Record name | 2-Methylpyrimidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64571-34-2 | |

| Record name | 2-Methylpyrimidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Synthetic Transformations of 2 Methylpyrimidine 4 Carbonitrile and Key Derivatives

Established Synthetic Pathways to 2-Methylpyrimidine-4-carbonitrile

Condensation Reactions Utilizing Malononitrile (B47326) and Related Building Blocks

A primary and well-established method for the synthesis of pyrimidine (B1678525) carbonitriles involves the condensation of malononitrile with an appropriate amidine. In the case of this compound, the reaction proceeds through the condensation of malononitrile with acetamidine (B91507) hydrochloride. This reaction is often carried out in the presence of a base, such as sodium ethoxide in ethanol, to facilitate the cyclization and formation of the pyrimidine ring. The reaction mechanism involves the initial formation of a salt between the amidine and malononitrile, followed by cyclization and subsequent aromatization to yield the final product.

One specific example involves the reaction of acetamidine hydrochloride and malononitrile in the presence of aqueous formaldehyde (B43269) and t-butanol. This mixture is heated, and subsequent treatment with t-butyl hydroperoxide leads to the formation of 4-amino-2-methylpyrimidine-5-carbonitrile (B15760) with a high yield and purity. chemicalbook.com

| Reactants | Reagents/Catalysts | Solvent | Conditions | Product | Yield | Purity (HPLC) |

|---|---|---|---|---|---|---|

| Acetamidine hydrochloride, Malononitrile, Formaldehyde | t-Butyl hydroperoxide | t-Butanol, Water | 65-70°C for 4 hours, then 30-35°C for 1 hour | 4-amino-2-methylpyrimidine-5-carbonitrile | 92.6% | 99.6% |

Synthetic Strategies Employing 2-Cyanoacetamide (B1669375) Derivatives

2-Cyanoacetamide and its derivatives are versatile building blocks in the synthesis of a wide array of heterocyclic compounds, including pyrimidines. ekb.egzu.edu.eg These compounds possess an active methylene (B1212753) group and a cyano group, which can participate in various condensation and cyclization reactions. The synthesis of pyrimidine derivatives often involves the reaction of a 2-cyanoacetamide derivative with a 1,3-dielectrophilic species. For instance, the reaction of N-substituted cyanoacetamides with acetylacetone (B45752) under microwave irradiation has been shown to produce pyridone derivatives, which are structurally related to pyrimidones. researchgate.net While not a direct synthesis of this compound, these methods highlight the utility of cyanoacetamide derivatives in constructing related heterocyclic systems. researchgate.net

Multi-Component Reaction Approaches for Pyrimidine Carbonitrile Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrimidine carbonitriles from simple starting materials in a one-pot process. scholarsresearchlibrary.comresearchgate.netmdpi.com These reactions are advantageous due to their operational simplicity, shorter reaction times, and often higher yields compared to traditional multi-step syntheses. scholarsresearchlibrary.com

One such approach involves the three-component reaction of an aldehyde, a malononitrile or ethyl cyanoacetate, and an amidine system. tandfonline.com For example, the condensation of aromatic aldehydes, malononitrile, and amidines, catalyzed by magnesium oxide (MgO), can produce 4-amino-5-pyrimidinecarbonitrile derivatives in high yields. tandfonline.com The mechanism is believed to proceed via an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the amidine and subsequent cyclization. tandfonline.com Similarly, using nanocatalysts like ZnCr2O4 under ultrasonic irradiation has been shown to be effective for the synthesis of substituted pyrimidines from 2-aminobenzimidazole, aromatic aldehydes, and malononitrile. nanobioletters.com

Synthesis of Halogenated Pyrimidine Carbonitrile Precursors (e.g., 6-Chloro-2-methylpyrimidine-4-carbonitrile)

Halogenated pyrimidines are crucial intermediates for further functionalization via nucleophilic substitution reactions. The synthesis of 6-chloro-2-methylpyrimidine-4-carbonitrile (B1488186) can be achieved from 4,6-dihydroxy-2-methylpyrimidine (B75791). This dihydroxy precursor is prepared by the condensation of dimethyl malonate and acetamidine hydrochloride in the presence of a base like sodium methoxide (B1231860) in methanol. google.com

The conversion of 4,6-dihydroxy-2-methylpyrimidine to the corresponding dichloro derivative, 4,6-dichloro-2-methylpyrimidine, can be accomplished using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). google.comchemicalbook.com A method using triphosgene (B27547) in dichloroethane has also been reported as a safer alternative to POCl3. google.com Subsequent selective reactions would be required to obtain the desired 6-chloro-2-methylpyrimidine-4-carbonitrile.

A route to 4,5,6-trichloropyrimidine-2-carbonitrile (B13511922) starting from 4,6-dichloro-2-(methylthio)pyrimidine (B19916) has been developed, which involves nucleophilic displacement, oxidation, cyanation, and chlorination steps. arkat-usa.org

Chemical Reactivity and Derivatization of the Pyrimidine Core

Nucleophilic Aromatic Substitution Reactions on Halogen-Substituted Pyrimidine Nitriles

Halogenated pyrimidine nitriles are highly susceptible to nucleophilic aromatic substitution (SNA) reactions, allowing for the introduction of a wide range of functional groups onto the pyrimidine ring. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring and the cyano group facilitates the attack of nucleophiles. nih.govlibretexts.org

In general, nucleophilic substitution on halopyrimidines is a well-established method for derivatization. stackexchange.comyoutube.com The reactivity of the halogen substituent is dependent on its position on the pyrimidine ring. For instance, in dihalopyrimidines, the C4 and C6 positions are generally more reactive towards nucleophiles than the C2 position. This is attributed to the greater LUMO coefficient at the C4 position compared to the C2 position. stackexchange.com

The reaction of a halogen-substituted pyrimidine nitrile with a nucleophile typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org However, recent studies suggest that some SNA reactions may proceed through a concerted mechanism. nih.gov A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed in these reactions to generate a diverse library of substituted pyrimidine carbonitriles.

Regioselective Functionalization of the Pyrimidine Ring

The regioselective functionalization of the pyrimidine ring in this compound is a critical aspect of its chemistry, enabling the introduction of various substituents at specific positions to modulate its biological and chemical properties. The pyrimidine ring is electron-deficient, which influences its reactivity towards nucleophilic and electrophilic reagents.

The presence of the nitrile group at the C4 position and the methyl group at the C2 position significantly directs the regioselectivity of further substitutions. Nucleophilic aromatic substitution (SNAr) reactions are common for pyrimidines. In related pyrimidine systems, nucleophilic attack is often favored at the C4 and C6 positions due to the electron-withdrawing nature of the ring nitrogens. For instance, in 2,4-dichloropyrimidines, nucleophilic attack has been shown to be highly regioselective, favoring the formation of C-4 substituted products. This preference is generally attributed to the greater activation provided by the two ring nitrogens at this position.

In the context of related pyridopyrimidines, amination of 2,8-dichloropyrido[3,2-d]pyrimidine has been observed to occur selectively at the C-2 position. nih.gov Conversely, the regioselectivity of thiol or thiolate addition to the same scaffold was found to be dependent on the reaction conditions, with C-8 addition favored in DMF with Hünig's base and C-2 addition in isopropanol. nih.gov These examples highlight the nuanced control that can be exerted over regioselective functionalization in related heterocyclic systems, which can be extrapolated to predict the behavior of this compound.

Furthermore, direct C-H functionalization of the methyl group at the C2 position represents another avenue for regioselective modification. Oxidative C(sp³)–H functionalization of methyl-azaheteroarenes has been demonstrated as a viable strategy for the synthesis of more complex heterocyclic systems. rsc.org This type of reaction, often catalyzed by transition metals, allows for the introduction of new functional groups at the methyl position without pre-functionalization.

The table below summarizes the expected regioselectivity of functionalization on the this compound ring based on general principles of pyrimidine chemistry and findings from related structures.

| Position | Type of Reaction | Expected Reactivity and Rationale |

| C2-Methyl | C-H Activation/Functionalization | Amenable to radical or metal-catalyzed functionalization. |

| C5 | Electrophilic Aromatic Substitution | Possible, but challenging due to the electron-deficient nature of the ring. May require activating groups. |

| C6 | Nucleophilic Aromatic Substitution | A likely site for nucleophilic attack, especially if a leaving group is present. |

Transformations of the Nitrile Group to Other Functionalities (e.g., Carboxylic Acids, Amidines)

The nitrile group of this compound is a versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of this scaffold.

Hydrolysis to Carboxylic Acids

One of the most common transformations of a nitrile group is its hydrolysis to a carboxylic acid. This can be achieved under either acidic or basic conditions. chemistrysteps.comlibretexts.orglibretexts.orgyoutube.com

Acid-catalyzed hydrolysis: The nitrile is typically heated with an aqueous acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds through the formation of an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid, in this case, 2-methylpyrimidine-4-carboxylic acid. chemistrysteps.comlibretexts.org

Base-catalyzed hydrolysis: Alternatively, heating the nitrile with an aqueous base, such as sodium hydroxide, also yields the carboxylic acid. The initial product is the carboxylate salt, which upon acidification, provides the free carboxylic acid. chemistrysteps.comlibretexts.org

The general scheme for the hydrolysis of this compound is presented below:

Scheme 1: Hydrolysis of this compound

Formation of Amidines

The nitrile group can also be converted to an amidine functionality. Amidines are important structural motifs in medicinal chemistry. A straightforward procedure for this transformation involves the reaction of the nitrile with an amine in the presence of a suitable catalyst or reagent. For instance, a method for the transformation of nitriles into cyclic amidines (2-imidazolines and 3,4,5,6-tetrahydropyrimidines) has been reported. nih.gov This involves reacting the nitrile with a diamine. The resulting amidine can then be a substrate for further reactions.

The following table outlines key transformations of the nitrile group in this compound.

| Product Functional Group | Reagents and Conditions | Notes |

| Carboxylic Acid | H2SO4 (aq) or HCl (aq), heat | Proceeds via an amide intermediate. chemistrysteps.comlibretexts.org |

| Carboxylic Acid | NaOH (aq) or KOH (aq), heat; then H3O+ | Forms the carboxylate salt first. chemistrysteps.comlibretexts.org |

| Amidine | R-NH2, catalyst (e.g., Lewis acid) | Yields N-substituted amidines. |

| Cyclic Amidine | H2N-(CH2)n-NH2 (n=2,3) | Forms imidazolines or tetrahydropyrimidines. nih.gov |

Catalytic Strategies in Pyrimidine Carbonitrile Synthesis and Modification

Catalytic methods play a crucial role in the efficient and selective synthesis and modification of pyrimidine carbonitriles, including this compound. These strategies offer advantages in terms of atom economy, milder reaction conditions, and the ability to introduce complex functionalities.

Metal-Catalyzed Coupling and Cyclization Reactions

Transition metal catalysis provides powerful tools for the construction and functionalization of the pyrimidine core.

Synthesis via Cyclization Reactions

Metal-catalyzed cyclization reactions can be employed to construct the pyrimidine ring itself. For example, the synthesis of a related derivative, 4-amino-2-methylpyrimidine-5-carbonitrile, has been achieved through a multi-step reaction involving acetamidine hydrochloride, malononitrile, and formaldehyde, followed by oxidation. chemicalbook.com While this specific example does not involve a metal catalyst, metal-catalyzed cyclization strategies are prevalent in heterocycle synthesis and represent a potential route to this compound.

Modification via Cross-Coupling Reactions

For pre-formed pyrimidine rings bearing suitable handles (e.g., halides), metal-catalyzed cross-coupling reactions are invaluable for introducing carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), and Buchwald-Hartwig (for C-N and C-O bond formation) couplings are widely used. In a related system, the Suzuki-Miyaura reaction was used to efficiently substitute a chloride at the C-8 position of a dichloropyrido[3,2-d]pyrimidine, while a Liebeskind-Srogl cross-coupling was used to substitute a sulfanyl (B85325) group. nih.gov These methods could be applied to a halogenated precursor of this compound to introduce a variety of substituents.

The table below provides examples of metal-catalyzed reactions relevant to the synthesis and modification of pyrimidine carbonitriles.

| Reaction Type | Catalyst/Reagents | Application |

| Suzuki-Miyaura Coupling | Pd catalyst, base, boronic acid | C-C bond formation on a halogenated pyrimidine. nih.gov |

| Liebeskind-Srogl Coupling | Pd or Cu catalyst, thioester | C-C bond formation from a thioether derivative. nih.gov |

| Buchwald-Hartwig Amination | Pd catalyst, base, amine | C-N bond formation on a halogenated pyrimidine. |

| Cycloisomerization | Cu(OTf)2/HFIP | Construction of carbazole (B46965) rings from indole-tethered alkynols, demonstrating a metal-catalyzed cyclization strategy. rsc.org |

Organocatalytic and Biocatalytic Approaches

In recent years, organocatalysis and biocatalysis have emerged as powerful and sustainable alternatives to metal-based catalysis for the synthesis of complex molecules.

Organocatalysis

Organocatalysts are small organic molecules that can catalyze chemical transformations. They are often metal-free, less toxic, and more stable than their metal-based counterparts. nih.gov For the synthesis of pyrimidine derivatives, organocatalysts can be employed in various ways, such as in asymmetric cyclization reactions to create chiral pyrimidine-containing compounds. For instance, cinchona alkaloid squaramide has been used to promote enantioselective [4+2] cyclization reactions. While a direct organocatalytic synthesis of this compound is not widely reported, the principles of organocatalysis could be applied to its synthesis or the enantioselective functionalization of its derivatives.

Biocatalysis

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. These reactions are often highly selective, occur under mild conditions (aqueous environment, ambient temperature and pressure), and are environmentally friendly.

A notable example in the synthesis of related compounds is the use of a bone char-based solid acid biocatalyst for the synthesis of pyrimidine-5-carbonitrile derivatives. researchgate.net This heterogeneous catalyst, derived from biowaste, was effective in a three-component reaction of an aldehyde, malononitrile, and urea (B33335) or thiourea. researchgate.net

Furthermore, biocatalytic hydrolysis of nitriles to carboxylic acids is a well-established process. researchgate.net Nitrilase enzymes can directly convert nitriles to carboxylic acids, while nitrile hydratases and amidases work in tandem to achieve the same transformation. researchgate.net This enzymatic approach could be a green alternative for the conversion of this compound to 2-methylpyrimidine-4-carboxylic acid.

The following table summarizes catalytic strategies in the synthesis and modification of pyrimidine carbonitriles.

| Catalytic Approach | Catalyst Type | Example Application |

| Organocatalysis | Chiral Amines, Squaramides | Asymmetric synthesis of heterocyclic compounds. nih.gov |

| Biocatalysis | Bone Char-based Solid Acid | Synthesis of pyrimidine-5-carbonitrile derivatives. researchgate.net |

| Biocatalysis | Nitrilase/Nitrile Hydratase | Hydrolysis of nitriles to carboxylic acids. researchgate.net |

Biological and Medicinal Chemistry Applications of 2 Methylpyrimidine 4 Carbonitrile and Its Bioactive Analogs

Structure-Activity Relationship (SAR) Elucidation for Pharmacological Profiles

The pharmacological profile of pyrimidine (B1678525) derivatives can be significantly influenced by the nature and position of various substituents on the pyrimidine ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective therapeutic agents.

The bioactivity of pyrimidine analogs is intricately linked to the electronic and steric properties of their substituents. The introduction of different functional groups can alter the molecule's interaction with biological targets, thereby modulating its pharmacological effects.

For instance, in the context of antiplasmodial activity, the substitution pattern on the anilino part of 2-phenoxybenzamide (B1622244) derivatives, which can be conceptually related to substituted pyrimidines, significantly impacts their efficacy. A shift of an N-Boc piperazinyl substituent from one position to another on the ring resulted in a notable change in activity. mdpi.com Specifically, a para-substituted analog demonstrated the highest activity and selectivity against Plasmodium falciparum. mdpi.com This highlights the critical role of substituent positioning in optimizing biological activity.

In the design of anticancer agents, the combination of two or more pharmacophore groups on the same pyrimidine scaffold is a strategy to develop "smart" molecules with pre-selected characteristics. nih.gov For example, the fusion of a pyrazole (B372694) ring to a pyridopyrimidine core has been shown to yield compounds with strong antitumor effects. nih.gov The type of aromatic ring attached can also affect activity; for instance, the presence of a thienyl ring instead of a phenyl ring was found to reduce interactions with the DPPH radical in an antioxidant assay. nih.gov

The following table summarizes the impact of substituent variations on the bioactivity of pyrimidine analogs based on various studies:

| Core Scaffold/Analog Series | Substituent Variation | Impact on Bioactivity | Reference |

| 2-Phenoxybenzamides | Shift of N-Boc piperazinyl substituent | Positional changes significantly altered antiplasmodial activity. | mdpi.com |

| 2-Phenoxybenzamides | Replacement of 4-fluorophenoxy group | Decreased antiplasmodial activity. | mdpi.com |

| Pyrido[2,3-d]pyrimidines | Combination of pharmacophores | Can lead to "smart" molecules with enhanced anticancer activity. | nih.gov |

| Pyrazolopyridopyrimidine | Fusion of pyrazole ring | Resulted in strong antitumor effects. | nih.gov |

| Pyrimidine Derivatives | Thienyl vs. Phenyl ring | Thienyl ring reduced antioxidant activity compared to phenyl ring. | nih.gov |

Antimicrobial Research Initiatives

Derivatives of 2-methylpyrimidine-4-carbonitrile have been the subject of extensive research for their potential as antimicrobial agents. These investigations have explored their efficacy against a range of bacterial, viral, and fungal pathogens.

A number of studies have demonstrated the antibacterial potential of pyrimidine carbonitrile derivatives. For example, a series of 6-alkyl-2,4-disubstituted pyrimidine-5-carbonitriles displayed significant antibacterial activity, particularly against Gram-positive bacteria. nih.gov Similarly, newly synthesized chromenopyrimidine derivatives, derived from a 4H-chromene-3-carbonitrile precursor, have been evaluated for their antimicrobial properties. researchgate.net

The following table provides a summary of research findings on the antibacterial activities of pyrimidine carbonitrile derivatives:

| Derivative Series | Key Findings | Tested Organisms | Reference |

| 6-Alkyl-2,4-disubstituted pyrimidine-5-carbonitriles | Marked activity against Gram-positive bacteria. | Gram-positive and Gram-negative bacteria | nih.gov |

| Chromenopyrimidines | Evaluated for antimicrobial activity. | Not specified | researchgate.net |

| Triazole substituted pyrimidines | Higher antibacterial inhibition than thiadiazole derivatives. | Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli | ias.ac.in |

| Polyheterocyclic pyrimidines | Potent activity against various microorganisms. | Gram-positive and Gram-negative bacteria | nih.gov |

| 4-amino-2-(phenyl)-6-(p-NO2-phenyl)-5-pyrimidine-carbonitrile | Showed antibacterial properties. | Staphylococcus aureus |

The antiviral potential of pyrimidine derivatives has also been an area of active investigation. Several Z- and E-methylenecyclopropane nucleoside analogues, which are structurally related to pyrimidines, have been synthesized and tested for their antiviral activity against a panel of viruses. nih.gov

Specifically, certain purine (B94841) derivatives, which share the heterocyclic nitrogen base structure with pyrimidines, have shown effectiveness against the Hepatitis B virus (HBV). nih.gov The mechanism of action for many of these antiviral pyrimidine analogs involves the inhibition of viral replication processes, often by acting as nucleoside analogues that get incorporated into the viral DNA or RNA, thereby terminating the chain elongation.

The following table summarizes the antiviral activities of some pyrimidine-related compounds:

| Compound/Analog Series | Antiviral Activity | Virus | Reference |

| Z- and E-methylenecyclopropane nucleoside analogues | Varied activity against a panel of viruses. | HCMV, MCMV, EBV, VZV, HBV, HSV-1, HSV-2, HHV-6, HIV-1 | nih.gov |

| 2-Amino-6-cyclopropylaminopurine derivative | Effective against HBV. | Hepatitis B Virus (HBV) | nih.gov |

| 2,6-Diaminopurine derivative | Effective against HBV. | Hepatitis B Virus (HBV) | nih.gov |

Pyrimidine derivatives have demonstrated notable antifungal properties, making them promising candidates for the development of new antifungal agents. Several commercial fungicides are based on the pyrimidine structure. researchgate.net

Studies have shown that certain pyrimidine derivatives exhibit significant toxicity towards various pathogenic fungi. mdpi.com For instance, a derivative, 4-amino-2-(phenyl)-6-(p-NO2-phenyl)-5-pyrimidine-carbonitrile, was found to have antifungal properties against Candida albicans. Another study reported that while a series of 6-alkyl-2,4-disubstituted pyrimidine-5-carbonitriles had good antibacterial activity, they were not active against Candida albicans. nih.gov This highlights the specificity of action of different derivatives.

In a study of novel pyrimidine derivatives containing an amide moiety, some compounds exhibited excellent antifungal activity against Phomopsis sp., even better than the commercial fungicide Pyrimethanil. researchgate.net The presence of substituents like a nitro group or a fluorine group has been shown to enhance antifungal activity against various fungi, including Candida albicans and Aspergillus flavus. mdpi.com

The following table summarizes research on the antifungal applications of pyrimidine derivatives:

| Derivative Series | Key Findings | Tested Fungi | Reference |

| 6-Alkyl-2,4-disubstituted pyrimidine-5-carbonitriles | No activity against Candida albicans. | Candida albicans | nih.gov |

| 4-amino-2-(phenyl)-6-(p-NO2-phenyl)-5-pyrimidine-carbonitrile | Showed antifungal properties. | Candida albicans | |

| Pyrimidine derivatives with amide moiety | Excellent activity against Phomopsis sp. | Botryosphaeria dothidea, Phomopsis sp., Botrytis cinereal | researchgate.net |

| Biginelli pyrimidines | Derivatives with nitro and fluoro groups showed good activity. | Candida albicans, Aspergillus flavus, Rhizopus, Mucor | mdpi.com |

Anticancer and Antitumor Research

The pyrimidine-5-carbonitrile scaffold is a key feature in the design of novel anticancer agents. Numerous studies have focused on synthesizing and evaluating derivatives for their cytotoxic activity against various cancer cell lines.

A novel series of pyrimidine-5-carbonitrile derivatives were designed as dual EGFRWT/COX-2 inhibitors. nih.govrsc.org Two compounds from this series demonstrated high activity against all NCI60 panel cell lines and were particularly potent against colon cancer cells. nih.govrsc.org These compounds were found to induce apoptosis and block the cell cycle at the G1 phase. rsc.org

Another study focused on morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. nih.gov Certain Schiff base analogs from this series exhibited excellent antitumor activity against leukemia cell lines. nih.gov The introduction of a p-nitrobenzyl group or a morpholine (B109124) moiety has been shown to result in compounds with significant antitumor activity against a range of cancer cell lines, including non-small cell lung cancer, CNS cancer, and breast cancer. nih.gov

Furthermore, other pyrimidine-5-carbonitrile derivatives have been investigated as EGFR inhibitors. rsc.org One compound, in particular, emerged as a potent EGFR inhibitor and showed excellent activity against hepatocellular carcinoma, non-small cell lung cancer, and breast cancer cell lines. rsc.org This compound was also found to arrest cell growth at the G2/M phase and induce apoptosis. rsc.org

The following table presents a summary of the anticancer research on pyrimidine-5-carbonitrile derivatives:

| Derivative Series | Mechanism of Action/Target | Key Findings | Cancer Cell Lines | Reference |

| Pyrimidine-5-carbonitriles | Dual EGFRWT/COX-2 inhibitors | High activity, induced apoptosis, G1 phase block. | NCI60 panel, particularly colon cancer (Colo 205) | nih.govrsc.org |

| Morpholinopyrimidine-5-carbonitriles | Dual PI3K/mTOR inhibitors | Excellent antitumor activity. | Leukemia (SR) | nih.gov |

| Pyrimidine-5-carbonitriles with p-nitrobenzyl group | Cytotoxic | Remarkable activity. | Non-small cell lung cancer (NCI-H226), CNS cancer (SF-539) | nih.gov |

| Pyrimidine-5-carbonitriles | EGFR inhibitors | Potent EGFR inhibition, induced apoptosis, G2/M phase arrest. | Hepatocellular carcinoma (HepG2), Non-small cell lung cancer (A549), Breast cancer (MCF-7) | rsc.org |

In Vitro and In Vivo Antiproliferative Activity against Cancer Cell Lines

Derivatives of pyrimidine-5-carbonitrile have shown notable antiproliferative effects against a variety of cancer cell lines. For instance, a series of new pyrimidine-5-carbonitrile derivatives were synthesized and tested for their in vitro anticancer activity against hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and breast cancer (MCF-7) cell lines. rsc.org Among the synthesized compounds, several exhibited significant activity. rsc.org Notably, compound 10b from this series displayed excellent activity against HepG2, A549, and MCF-7 cells with IC₅₀ values of 3.56, 5.85, and 7.68 μM, respectively. rsc.org

Similarly, another study focused on pyrimidine-5-carbonitriles as potential anticancer agents, with compounds 3b , 5b , and 5d demonstrating activity comparable or superior to the standard drug doxorubicin (B1662922) against MCF-7, A549, A498 (kidney), and HepG2 cell lines, with IC₅₀ values in the nanomolar range. researchgate.net These compounds also showed low cytotoxicity against the normal W38-I cell line. researchgate.net

Furthermore, pyrimidine–phthalimide hybrids have been investigated as potential VEGFR2 inhibitors. researchgate.net Compound 7c from this group showed potent antiproliferative activity against HepG-2 (IC₅₀: 7.86 μM), MCF-7 (IC₅₀: 2.77 μM), HCT-116 (IC₅₀: 5.73 μM), and PC-3 (IC₅₀: 8.32 μM) cancer cell lines, while exhibiting selective cytotoxicity with a higher IC₅₀ value (43.2 μM) against normal human WI-38 cells. researchgate.net

The antiproliferative potential has also been observed in related thieno[2,3-d]pyrimidine (B153573) structures. mdpi.com In one study, 2-alkyl-4-amino-thieno[2,3-d]pyrimidines were synthesized and evaluated. mdpi.com Thienopyrimidine 3 was most toxic to MCF-7 cells with an IC₅₀ of 0.045 μM, while ester 2 was most effective against MDA-MB-231 cells with an IC₅₀ of 0.16 μM. mdpi.com

Table 1: Antiproliferative Activity of Bioactive Pyrimidine Analogs

| Compound | Cancer Cell Line | IC₅₀ (μM) | Source |

|---|---|---|---|

| Compound 10b | HepG2 | 3.56 | rsc.org |

| Compound 10b | A549 | 5.85 | rsc.org |

| Compound 10b | MCF-7 | 7.68 | rsc.org |

| Compound 7c | HepG-2 | 7.86 | researchgate.net |

| Compound 7c | MCF-7 | 2.77 | researchgate.net |

| Compound 7c | HCT-116 | 5.73 | researchgate.net |

| Compound 7c | PC-3 | 8.32 | researchgate.net |

| Thienopyrimidine 3 | MCF-7 | 0.045 | mdpi.com |

| Thienopyrimidine 2 | MDA-MB-231 | 0.16 | mdpi.com |

Molecular Mechanisms of Cytotoxicity and Apoptosis Induction

The cytotoxic effects of these pyrimidine derivatives are often mediated through the induction of apoptosis and cell cycle arrest. For example, mechanistic studies on the potent pyrimidine-5-carbonitrile derivative 10b revealed that it could arrest the cell cycle in HepG2 cells at the G2/M phase and significantly induce apoptosis. rsc.org The pro-apoptotic effect was further investigated for compound 5d , which was found to arrest cell growth at the sub-G1 and G2/M phases and increase the proportion of early and late apoptotic cells in the MCF-7 cell line by approximately 13- and 60-fold, respectively. researchgate.net

The pyrimidine–phthalimide hybrid 7c was also shown to arrest MCF-7 cells in the S phase of the cell cycle and to increase the total proportion of apoptotic cells by 50-fold compared to untreated cells. researchgate.net Mechanistically, this compound was found to be a potent inhibitor of VEGFR2. researchgate.net The induction of apoptosis is a key mechanism for many anticancer agents, and curcumin (B1669340) analogs have been shown to induce apoptosis through the upregulation of pro-apoptotic proteins like Bax and Bad and the downregulation of anti-apoptotic proteins like Livin. nih.gov The induction of apoptosis by curcumin has been linked to the generation of reactive oxygen species (ROS). nih.gov

Anti-Inflammatory and Immunomodulatory Investigations

Inflammation is a complex biological response that is implicated in numerous diseases. nih.gov Certain pyrimidine derivatives have been investigated for their anti-inflammatory properties. A study on new pyrimidine-5-carbonitriles identified compounds 3b , 5b , and 5d as potent inhibitors of cyclooxygenase-2 (COX-2). researchgate.net Their COX-2 inhibition was nearly equal to that of Celecoxib. researchgate.net The expression of COX-2 is a key component in inflammatory pathways, and its inhibition is a common strategy for anti-inflammatory drugs. nih.gov Natural products are a significant source of compounds with anti-inflammatory and immunomodulatory activities, which often act by modulating the balance of pro-inflammatory and anti-inflammatory mediators like cytokines. nih.gov

Anthelmintic and Antiparasitic Research, including Enzyme Inhibition (e.g., Dihydrofolate Reductase)

Dihydrofolate reductase (DHFR) is a crucial enzyme in the biosynthesis of nucleotides and is a well-established target for antimicrobial and antiparasitic drugs. nih.gov The inhibition of this enzyme disrupts the production of tetrahydrofolate, which is essential for cell growth and proliferation. nih.gov While direct studies on the anthelmintic or antiparasitic activity of this compound are limited, the pyrimidine scaffold is central to known DHFR inhibitors. For instance, a rational design approach based on a malarial DHFR inhibitor led to the identification of a 2,4-diaminopyrimidine (B92962) derivative, compound 8 , which showed improved activity against the DHFR of Mycobacterium avium and Mycobacterium abscessus, two important human pathogens. nih.gov This highlights the potential of the pyrimidine core in developing inhibitors against DHFR in various organisms.

Pyrimidine Nitriles as Key Intermediates in Vitamin and Coenzyme Synthesis

Beyond its applications in medicinal chemistry, this compound and its analogs are important intermediates in the synthesis of essential biomolecules. Notably, 4-amino-2-methylpyrimidine-5-carbonitrile (B15760) is a key intermediate in scalable syntheses of 4-amino-5-aminomethyl-2-methylpyrimidine, which is a crucial component for the synthesis of Thiamin (Vitamin B1). researchgate.net Vitamin B1, in its active form thiamine (B1217682) pyrophosphate (TPP), is an essential coenzyme for numerous metabolic reactions. libretexts.org The synthesis of this key intermediate can be achieved through the condensation of acetamidine (B91507) with an enamine derived from 2-cyanoacetamide (B1669375) or malononitrile (B47326). researchgate.net Vitamins and their coenzyme forms are vital for a vast array of enzymatic reactions essential for cellular metabolism. libretexts.orgnih.gov

Computational and Theoretical Investigations of 2 Methylpyrimidine 4 Carbonitrile and Pyrimidine Nitriles

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These computational methods provide a framework for predicting molecular structure, reactivity, and spectroscopic properties from first principles.

Density Functional Theory (DFT) and Ab Initio Methodologies for Molecular Structures

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for determining the optimized geometric structures of molecules. These methodologies calculate the electron density to determine the ground-state energy and, consequently, the most stable three-dimensional arrangement of atoms. For pyrimidine (B1678525) derivatives, methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311G(d,p) or 6-31+G are commonly employed to predict structural parameters. nih.govnih.gov

In studies of analogous compounds like 2-amino-4,6-dimethyl pyrimidine, DFT calculations have shown excellent agreement with experimental data obtained from X-ray diffraction, validating the accuracy of the theoretical approach. nih.gov The optimized geometric parameters for a molecule are typically obtained in the gas phase and may show slight deviations from experimental solid-state data due to the absence of intermolecular forces in the calculation. nih.gov For instance, a comparative analysis for a salt cocrystal containing a pyrimidine derivative highlights these typical variations.

Table 1: Comparison of Selected Experimental and Calculated Geometric Parameters for a Pyrimidine Derivative Salt Cocrystal (DDD)

| Parameter | Bond | Experimental Bond Length (Å) | Calculated Bond Length (Å) (B3LYP/6-311G(d,p)) |

| Bond Length | C-N | 1.335 | 1.364 |

| Bond Length | C=C | 1.391 | 1.393 |

| Bond Angle | C-N-C | 115.8 | 115.8 |

| Bond Angle | N-C-N | 125.7 | 125.6 |

| (Data adapted from a study on a salt cocrystal containing a Meldrum's acid group and a substituted pyrimidine, referred to as DDD). nih.gov |

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO acts as an electron donor, representing the nucleophilic character of a molecule, while the LUMO acts as an electron acceptor, indicating its electrophilic character. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that a molecule is more reactive. Computational studies on various pyrimidine-carbonitrile and phthalonitrile (B49051) derivatives provide insight into these properties. The analysis often includes calculating global reactivity descriptors such as chemical hardness, softness, and electronegativity, which are derived from the HOMO and LUMO energies. researchgate.net

Table 2: Calculated Frontier Orbital Energies and Global Reactivity Descriptors for a Phthalonitrile Derivative (MTPPN)

| Parameter | Value (eV) (TD-DFT/LanL2DZ) | Value (eV) (TD-DFT/6-311G(d,p)) |

| EHOMO | -4.236 | -4.208 |

| ELUMO | -2.154 | -2.106 |

| Band Gap (ΔE) | 2.082 | 2.102 |

| Ionization Potential (I) | 4.236 | 4.208 |

| Electron Affinity (A) | 2.154 | 2.106 |

| Chemical Hardness (η) | 1.041 | 1.051 |

| Electronegativity (χ) | 3.195 | 3.155 |

| (Data from a study on 4-(5-methyl- wikipedia.orgdoronscientific.comlibretexts.orgtriazolo[1,5-a]pyrimidine-7-yloxy) phthalonitrile (MTPPN)). researchgate.net |

Spectroscopic Property Predictions and Validation with Experimental Data (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations are instrumental in predicting the spectroscopic properties of molecules, which can then be compared with experimental spectra for validation. For instance, the vibrational frequencies in Fourier-transform infrared (FTIR) and Raman spectra can be calculated using DFT methods. These theoretical spectra often show good agreement with experimental findings, aiding in the assignment of vibrational modes to specific functional groups. nih.govasianpubs.org Studies on compounds like 2-hydroxy-4-methyl pyrimidine hydrochloride have successfully used this combined approach to analyze their vibrational spectra. asianpubs.orgresearchgate.net

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). nih.gov Calculations can determine the wavelengths of maximum absorption (λmax) and relate them to specific electronic transitions, such as n → π* or π → π*. nih.gov For example, TD-DFT calculations on certain pyrimidine-containing salt cocrystals predicted absorption bands that closely matched experimental results. nih.gov

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 2-Hydroxy-4-methyl Pyrimidine Hydrochloride

| Assignment | Experimental FTIR Frequency (cm⁻¹) |

| ν(O–H) | 3460 |

| ν(N–H) | 3154 |

| ν(C–H) | 3038 |

| C=N, N-H Stretch | 1650 |

| Ring Breathing | 761 |

| (Data adapted from FTIR spectroscopic study of 2-hydroxy-4-methyl pyrimidine hydrochloride). asianpubs.org |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the static, intrinsic properties of single molecules, molecular modeling and dynamics simulations explore the dynamic behavior of molecules, including their conformational changes and interactions with other molecules over time.

Conformational Landscape and Tautomeric Equilibria Studies

Conformational analysis investigates the different spatial arrangements (rotamers) of a molecule and their relative energies. libretexts.org For a molecule like 2-Methylpyrimidine-4-carbonitrile, this could involve rotation around the bond connecting the methyl group to the pyrimidine ring.

Furthermore, many heterocyclic compounds, including pyrimidine derivatives, can exist in different tautomeric forms. Tautomers are isomers that differ in the position of a proton and a double bond. Computational studies, particularly DFT, are highly effective at predicting the relative stabilities of different tautomers in various environments. For example, a DFT study on 2-amino-6-methyl pyrimidine-4-one analyzed its different tautomeric forms in the gas phase and in various solvents. jocpr.com Such studies typically find that the relative stability of tautomers can be significantly influenced by the polarity of the solvent, with polar solvents often stabilizing more polar tautomers. jocpr.com

Intermolecular Interactions and Self-Assembly Propensities

The way molecules interact with each other governs the properties of materials in the condensed phase. Molecular modeling is used to study the non-covalent interactions—such as hydrogen bonds, π–π stacking, and van der Waals forces—that direct molecular recognition and self-assembly into larger supramolecular structures. khanacademy.orgacs.org

Crystal engineering studies of related pyrimidine derivatives provide valuable insights into these interactions. For instance, analyses of co-crystals involving 2-aminopyrimidine (B69317) have detailed extensive networks of hydrogen bonds (e.g., N–H···O) and π+–π+ stacking interactions that stabilize the crystal lattice. acs.org In these structures, the pyrimidine ring acts as a versatile scaffold for forming predictable hydrogen-bonding patterns, known as supramolecular synthons. acs.org Understanding these interactions is crucial for predicting the crystal structure and material properties of this compound.

In Silico Approaches for Drug Discovery and Ligand Design

Computational methods have become indispensable in modern drug discovery, offering a rapid and cost-effective means to identify and optimize lead compounds. For pyrimidine derivatives, including this compound, these in silico techniques provide valuable insights into their interactions with biological targets and their pharmacokinetic profiles.

Molecular Docking and Protein-Ligand Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding mode of potential drug candidates and for elucidating the key interactions that stabilize the protein-ligand complex.

While specific molecular docking studies exclusively on this compound are not extensively documented in publicly available literature, numerous studies on structurally related pyrimidine derivatives provide a framework for understanding its potential interactions. For instance, pyrimidine-based compounds are well-recognized as kinase inhibitors, often mimicking the adenine (B156593) base of ATP to bind within the kinase hinge region. pharmablock.comnih.govrsc.org The aminopyrimidine moiety, in particular, is a prevalent pharmacophore in kinase inhibitors, where the amino group acts as a hydrogen bond donor, contributing to the binding affinity. pharmablock.com

In studies of other pyrimidine derivatives, such as pyrido[2,3-d]pyrimidines, molecular docking has been instrumental in identifying potential inhibitors of enzymes like thymidylate synthase. nih.gov These studies reveal that the pyrimidine core can form critical hydrogen bonds with amino acid residues in the active site of the target protein. For example, in a study of pyrimidine-based inhibitors, hydrogen bonds were observed between the pyrimidine nitrogen atoms and the backbone amides of key residues in the protein's binding pocket. nih.gov

The nitrile group, a key feature of this compound, can also participate in various non-covalent interactions, including hydrogen bonds with hydrogen bond donors from the protein backbone or side chains, as well as hydrophobic interactions. nih.gov The electrophilic nature of the nitrile's carbon atom also presents the possibility of forming covalent bonds with nucleophilic residues like cysteine or serine in the active site of a target protein, a strategy increasingly employed in the design of targeted covalent inhibitors. nih.gov

A hypothetical molecular docking scenario of this compound into a kinase active site would likely involve the pyrimidine ring nitrogen atoms forming hydrogen bonds with the hinge region residues, while the methyl group could occupy a hydrophobic pocket, potentially enhancing binding affinity. The carbonitrile group could further stabilize the complex through polar interactions.

Table 1: Illustrative Protein-Ligand Interactions of Pyrimidine Derivatives from Docking Studies

| Compound Class | Protein Target | Key Interacting Residues | Type of Interaction |

| Aminopyrimidines | Kinases (general) | Hinge region residues | Hydrogen bonds |

| Pyrido[2,3-d]pyrimidines | Thymidylate Synthase | Catalytic Cys195 | Hydrogen bonds, hydrophobic interactions |

| 2,4,5-substituted pyrimidines | Tubulin | Colchicine-binding site | Hydrophobic interactions, hydrogen bonds |

This table presents generalized findings from studies on various pyrimidine derivatives to illustrate common interaction patterns.

Pharmacophore Modeling and Virtual Screening for Target Identification

Pharmacophore modeling is a powerful tool in drug discovery that involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological activity. These models can then be used as queries to search large compound libraries in a process known as virtual screening, aiming to identify novel molecules with the desired activity.

For pyrimidine-containing compounds, pharmacophore models have been successfully developed to identify inhibitors of various protein targets. These models typically highlight key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.govresearchgate.net For instance, a pharmacophore model for pyrimidine-based calcium channel blockers was developed to map the common structural features of highly active compounds. pharmablock.com

Virtual screening of large chemical libraries using pyrimidine-based scaffolds has led to the discovery of novel hits for various targets. acs.orgrsc.org These screening campaigns often leverage the known ability of the pyrimidine core to act as a "privileged scaffold," meaning it can bind to multiple protein targets with high affinity. nih.gov Deep learning-based virtual screening approaches are also emerging as a powerful tool to explore vast chemical spaces and identify novel antibacterial compounds with pyrimidine scaffolds.

A pharmacophore model for a kinase inhibitor based on the this compound scaffold would likely include:

A hydrogen bond acceptor feature corresponding to one of the pyrimidine nitrogen atoms.

A hydrophobic feature representing the methyl group.

A potential hydrogen bond acceptor or polar feature for the carbonitrile group.

Table 2: Common Pharmacophoric Features of Pyrimidine-Based Inhibitors

| Feature | Description | Role in Binding |

| Hydrogen Bond Acceptor | Typically the nitrogen atoms of the pyrimidine ring. | Forms crucial interactions with the protein backbone, often in the hinge region of kinases. |

| Hydrogen Bond Donor | Often an amino group attached to the pyrimidine ring. | Provides additional hydrogen bonding opportunities to enhance affinity and selectivity. |

| Hydrophobic Group | Alkyl or aryl substituents on the pyrimidine ring. | Occupies hydrophobic pockets within the binding site, contributing to binding affinity. |

| Aromatic Ring | The pyrimidine ring itself or attached aryl groups. | Can participate in π-stacking interactions with aromatic residues like tyrosine or phenylalanine. |

This table summarizes common features identified in pharmacophore models of various pyrimidine derivatives.

Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties

The assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug development process. In silico ADMET prediction models offer a way to evaluate these properties early on, helping to prioritize compounds with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures. biorxiv.org

Numerous free and commercial software tools are available to predict the ADMET properties of small molecules based on their chemical structure. mdpi.comnih.gov For kinase inhibitors, which often include a pyrimidine scaffold, analyses of their physicochemical properties have revealed trends that can guide the design of new compounds with improved "drug-likeness". nih.gov

Table 3: Predicted ADMET Properties for a Hypothetical Pyrimidine-Based Kinase Inhibitor

| Property | Predicted Value/Classification | Implication for Drug Development |

| Absorption | ||

| Human Intestinal Absorption | High | Good oral bioavailability is likely. |

| Caco-2 Permeability | Moderate to High | Suggests good absorption across the intestinal wall. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | May be desirable for peripherally acting drugs to minimize CNS side effects. |

| Plasma Protein Binding | Moderate | Influences the free concentration of the drug available to act on its target. |

| Metabolism | ||

| CYP450 2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions with drugs metabolized by this enzyme. |

| CYP450 3A4 Inhibition | Potential inhibitor | May require further investigation for potential drug-drug interactions. |

| Excretion | ||

| Total Clearance | Low to Moderate | Indicates a reasonable half-life in the body. |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Low likelihood of causing genetic mutations. |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |

This table provides an illustrative example of ADMET predictions that could be generated for a compound like this compound using in silico tools. The values are hypothetical and intended for demonstrative purposes.

Applications in Materials Science and Advanced Technologies Utilizing Pyrimidine Nitrile Scaffolds

Integration of Pyrimidine (B1678525) Nitrile Derivatives in Organic Electronic Materials

The electron-deficient nature of the pyrimidine ring, enhanced by the electron-withdrawing nitrile group, makes pyrimidine nitrile derivatives attractive candidates for use as n-type or electron-transporting materials in organic electronic devices. These materials are crucial components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. While specific research on 2-Methylpyrimidine-4-carbonitrile in this area is not yet prevalent, studies on related pyrimidine derivatives highlight the potential.

A fascinating area of research is the phenomenon of Aggregation-Induced Emission (AIE), where non-luminescent or weakly fluorescent molecules in solution become highly emissive in the aggregated or solid state. This property is the opposite of the common aggregation-caused quenching (ACQ) effect and opens up possibilities for highly efficient solid-state lighting and sensing applications.

Several studies have focused on pyrimidine-based molecules as AIE luminogens (AIEgens). The core principle behind their AIE activity often lies in the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. For instance, tetraphenylpyrimidine (B3047610) derivatives have been shown to exhibit AIE properties. The introduction of various substituents to the pyrimidine core allows for the fine-tuning of their emission colors and quantum yields.

While direct AIE studies on this compound are not available, its structure suggests potential as a building block for more complex AIEgens. The methyl and nitrile groups can be further functionalized to introduce propeller-like molecular geometries that are conducive to the AIE effect.

Table 1: Examples of Pyrimidine-Based AIEgens and their Photophysical Properties

| Compound Class | Key Structural Feature | Emission Color | Application |

| Tetraphenylpyrimidine Derivatives | Multiple phenyl rings causing steric hindrance | Blue to Green | OLEDs, Chemosensors |

| Pyrimidine-Boron Complexes | Integration of a boron center | Varies with substitution | Mechanochromic materials |

| D-π-A Pyrimidine Systems | Donor-π-Acceptor structure | Tunable across the visible spectrum | Bioimaging, Solid-state lighting |

Pyrimidine Nitriles in Polymer Science and Functional Macromolecules

The incorporation of pyrimidine nitrile moieties into polymer backbones can impart desirable electronic, thermal, and mechanical properties. The electron-deficient nature of the pyrimidine ring can enhance the electron-transporting capabilities of conjugated polymers, making them suitable for applications in plastic electronics.

Research in this area has explored the synthesis of pyrimidine-containing polymers through various polymerization techniques. For example, conjugated polymers have been synthesized by incorporating pyrimidine units into the main chain, leading to materials with tunable band gaps and electrochemical properties. The nitrile group in these polymers can further serve as a site for post-polymerization modification, allowing for the introduction of other functional groups.

Although polymers based specifically on this compound have not been extensively reported, its structure provides a template for the design of novel monomers. The methyl group could potentially enhance the solubility of the resulting polymers, a crucial factor for their processability.

Table 2: Potential Polymer Architectures Incorporating Pyrimidine Nitriles

| Polymer Type | Monomer Unit (Conceptual) | Potential Properties | Potential Applications |

| Conjugated Polymer | A derivative of this compound with polymerizable groups | n-type semiconductivity, thermal stability | Organic transistors, Solar cells |

| Side-Chain Functionalized Polymer | A polymer backbone with pendant this compound units | Tunable dielectric properties, metal-ion coordination | Dielectric materials, Sensors |

Nanomaterials and Supramolecular Chemistry Applications

The pyrimidine nitrile scaffold is also a valuable component in the construction of nanomaterials and supramolecular assemblies. The nitrogen atoms in the pyrimidine ring and the nitrile group can act as coordination sites for metal ions, enabling the formation of metal-organic frameworks (MOFs) and other coordination polymers. These materials can exhibit interesting properties such as porosity, catalysis, and sensing capabilities.

In supramolecular chemistry, the nitrile group can participate in non-covalent interactions, such as dipole-dipole interactions and hydrogen bonding, which can direct the self-assembly of molecules into well-defined architectures. While the direct use of this compound in this context is yet to be explored in depth, the fundamental principles of supramolecular chemistry suggest its potential as a tecton (a building block for self-assembly).

Furthermore, pyrimidine derivatives can be used to functionalize the surface of nanoparticles, imparting specific properties or enabling their use in targeted applications. For instance, gold nanoparticles functionalized with pyrimidine-based ligands could be explored for applications in drug delivery or as catalysts.

Future Research Trajectories and Translational Outlook for 2 Methylpyrimidine 4 Carbonitrile

Development of Green Chemistry-Compliant Synthetic Methodologies

The synthesis of pyrimidine (B1678525) derivatives is well-established, but the growing emphasis on environmental sustainability necessitates a shift towards greener chemical processes. researchgate.net Traditional methods often rely on harsh reagents and organic solvents. Future research will focus on redesigning synthetic pathways for 2-methylpyrimidine-4-carbonitrile to align with the principles of green chemistry. youtube.com

Key areas for development include:

Use of Renewable Feedstocks: Exploring bio-based starting materials to replace petroleum-derived precursors. youtube.com

Safer Solvents: Replacing hazardous solvents like dimethylformamide (DMF) with greener alternatives such as water, ethanol, or 2-methyl tetrahydrofuran. researchgate.net

Catalytic Innovations: Developing highly efficient and reusable catalysts to minimize waste and energy consumption. This includes exploring biocatalysis and photocatalysis.

Process Intensification: Adopting technologies like flow chemistry and microwave-assisted synthesis, which can reduce reaction times, improve yields, and lower energy input compared to conventional batch processing. researchgate.net

For instance, scalable syntheses for the related compound 4-amino-2-methylpyrimidine-5-carbonitrile (B15760) have been developed using intermediates derived from relatively inexpensive starting materials like malononitrile (B47326) or 2-cyanoacetamide (B1669375). researchgate.net One approach involves the condensation of an enamine with acetamidine (B91507), a process that can be optimized for industrial-scale production. researchgate.net Future work could adapt these scalable methods for this compound, focusing on minimizing waste (improving the E-factor) and utilizing energy-efficient conditions.

Table 1: Potential Green Chemistry Modifications for Pyrimidine Synthesis

| Green Chemistry Principle | Traditional Approach | Potential Green Alternative |

|---|---|---|

| Waste Prevention | Multi-step synthesis with stoichiometric reagents | One-pot reactions, catalytic cycles |

| Safer Solvents | Use of chlorinated or dipolar aprotic solvents (e.g., DMF) | Water, ethanol, supercritical CO₂, ionic liquids |

| Energy Efficiency | Conventional heating with long reaction times | Microwave-assisted synthesis, sonochemistry, flow chemistry |

| Renewable Feedstocks | Petroleum-based starting materials | Bio-derived aldehydes and amidines |

Exploration of Novel Biological Targets and Therapeutic Areas

The pyrimidine scaffold is present in numerous clinically approved drugs, demonstrating its broad therapeutic applicability. mdpi.com Derivatives of pyrimidine-5-carbonitrile, a class to which this compound belongs, have shown significant promise as inhibitors of key enzymes implicated in major diseases, particularly cancer.

Future research will likely investigate this compound as a core structure for developing inhibitors against a range of validated and novel biological targets:

Kinase Inhibition: The phosphatidylinositol-3-kinase (PI3K)/mTOR pathway is frequently overactive in cancer. nih.gov Novel morpholinopyrimidine-5-carbonitrile derivatives have been synthesized and identified as potent dual PI3K/mTOR inhibitors. nih.gov Similarly, pyrimidine-5-carbonitriles have been designed as inhibitors of Epidermal Growth Factor Receptor (EGFR), including mutant forms like EGFRT790M that confer resistance to treatment. rsc.org The this compound scaffold is an ideal starting point for designing new selective kinase inhibitors.

Metabolic Enzyme Inhibition: The pyruvate (B1213749) dehydrogenase complex (PDHc) is essential for cellular metabolism in microorganisms. Derivatives of 2-methylpyrimidine (B1581581) have been designed as inhibitors of the E1 subunit of E. coli PDHc, showing potential as novel antifungal agents. nih.gov This opens an avenue for developing new anti-infective drugs based on the this compound core.

Cyclooxygenase (COX) Inhibition: Certain pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated as selective COX-2 inhibitors, which is a key target for anti-inflammatory and cancer therapies. nih.gov

Table 2: Investigated Biological Targets for Pyrimidine-5-Carbonitrile Derivatives

| Target Class | Specific Target(s) | Therapeutic Area |

|---|---|---|

| Protein Kinases | PI3K, mTOR, EGFR, VEGFR-2 | Oncology nih.govnih.govrsc.orgresearchgate.net |

| Metabolic Enzymes | Pyruvate Dehydrogenase Complex (PDHc E1) | Anti-infectives nih.gov |

| Cyclooxygenases | COX-2 | Anti-inflammatory, Oncology nih.gov |

Advancements in Hybrid Computational-Experimental Research Approaches

The integration of computational modeling with experimental synthesis and biological testing has become a powerful paradigm in drug discovery and materials science. This hybrid approach accelerates the design-build-test-learn cycle, saving time and resources.

For this compound, future research will heavily leverage these synergistic methods:

Molecular Docking and Virtual Screening: Computational docking studies are routinely used to predict the binding modes of pyrimidine derivatives within the active sites of target proteins like EGFR and VEGFR-2. rsc.orgresearchgate.net This allows for the rational design of new derivatives with improved affinity and selectivity.

Density Functional Theory (DFT): DFT calculations can be used to characterize the electronic properties and reactivity of this compound and its derivatives. elsevierpure.com This insight is crucial for understanding reaction mechanisms and designing molecules with specific electronic or optical properties.

Molecular Dynamics (MD) Simulations: MD simulations can predict the stability of a ligand-protein complex over time, providing a more dynamic picture of the molecular interactions than static docking poses. researchgate.net This is critical for validating potential drug candidates before committing to costly synthesis.

By using computational tools to pre-screen virtual libraries of this compound derivatives, researchers can prioritize the synthesis of compounds with the highest probability of success, making the discovery process more efficient. elsevierpure.com

Emerging Roles in Interdisciplinary Fields Beyond Traditional Medicinal Chemistry and Materials Science

While the primary focus for pyrimidine derivatives has been in medicine, the unique chemical properties of this compound suggest potential applications in other advanced fields.

Agrochemicals: The pyrimidine core is found in some agrochemicals. The biological activity of pyrimidine derivatives against targets like the PDHc complex in microorganisms suggests a potential application in the development of novel fungicides or bactericides for crop protection. nih.gov

Functional Organic Materials: The electron-deficient nature of the pyrimidine ring, combined with the versatile chemistry of the nitrile group, makes this compound an interesting building block for organic electronic materials. Potential applications could include organic light-emitting diodes (OLEDs), sensors, or components in dye-sensitized solar cells.

Coordination Chemistry and Catalysis: The nitrogen atoms in the pyrimidine ring can act as ligands, coordinating with metal ions to form complex structures. These metal-organic frameworks (MOFs) or coordination polymers could have applications in gas storage, separation, or catalysis.

Synthetic Intermediates: The compound serves as a valuable intermediate for synthesizing more complex molecules. It is a key building block for creating substituted pyrimidines used not only in pharmaceuticals but also as a precursor in the synthesis of vitamins, such as the pyrimidine moiety of Vitamin B1. researchgate.netgoogle.com

The continued exploration of this versatile compound, driven by green chemistry principles and guided by hybrid research methodologies, promises to unlock its full potential across a spectrum of scientific disciplines.

Q & A

Q. What are the standard synthetic methodologies for preparing 2-methylpyrimidine-4-carbonitrile derivatives, and how do reaction conditions influence yield?

The synthesis of pyrimidinecarbonitrile derivatives often employs multicomponent reactions under thermal aqueous conditions. For example, substituted 4-amino-5-pyrimidinecarbonitriles are synthesized via condensation of aldehydes, malononitrile, and amines in water at 80–100°C, achieving yields of 65–85% . Key variables include pH (optimized at 8–9), temperature (prolonged heating enhances cyclization), and solvent polarity. Microwave-assisted methods may reduce reaction time but require careful control to prevent decomposition .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

Essential techniques include:

- IR spectroscopy : Confirms nitrile (C≡N) stretches at ~2212 cm⁻¹ and NH₂ bands at 3300–3478 cm⁻¹ .

- NMR : ¹H NMR distinguishes aromatic protons (δ 7.2–8.4 ppm) and methyl groups (δ 2.1–2.5 ppm), while ¹³C NMR identifies nitrile carbons at ~116–118 ppm and pyrimidine ring carbons at 128–169 ppm .

- Mass spectrometry : Fragmentation patterns (e.g., loss of CN or CH₃ groups) validate molecular ions (e.g., m/z 225–353 for substituted derivatives) .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrimidinecarbonitrile synthesis be addressed?

Regioselectivity in pyrimidine ring formation depends on substituent electronic effects. For example, electron-withdrawing groups (e.g., Cl, Br) at the 4-position direct nucleophilic attack to the 5-position, as seen in 4-chloro derivatives . Computational modeling (DFT) of transition states can predict regiochemical outcomes, while steric hindrance from bulky substituents (e.g., 2-thienyl) may necessitate solvent optimization (e.g., DMF for solubility) .

Q. How do contradictory crystallographic and spectroscopic data for this compound derivatives arise?

Discrepancies often stem from polymorphism or solvent-dependent conformational changes. For instance, 4-amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile exhibits a melting point of 222°C in DMSO-d₆ but may form solvates in ethanol, altering δH values by 0.1–0.3 ppm . X-ray crystallography resolves ambiguities by confirming planarity of the pyrimidine ring and hydrogen-bonding networks (e.g., N–H⋯O dimers in centrosymmetric structures) .

Q. What strategies improve the stability of this compound derivatives during storage?

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes reactive impurities like unreacted malononitrile .

- Storage : Derivatives with electron-deficient aryl groups (e.g., 4-bromophenyl) are hygroscopic; store under N₂ at –20°C .

- Stabilizers : Addition of 1% w/w BHT inhibits oxidation of thioether-containing analogs .

Q. How can computational methods predict the biological activity of this compound analogs?

Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like dihydrofolate reductase (DHFR). QSAR models correlate substituent Hammett σ values (e.g., electron-withdrawing Cl, σ = +0.23) with inhibitory activity. For example, 4-chloro derivatives show enhanced activity due to improved π-stacking with Phe residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.